2-(2-Fluoro-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
“(2-Fluoro-3,5-dimethylphenyl)boronic acid” is a chemical compound used in organometallic reactions . It’s stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The molecular formula of “(2-Fluoro-3,5-dimethylphenyl)boronic acid” is C8H10BFO2 . The molecular weight is 167.97 .Physical And Chemical Properties Analysis
The compound is stored in an inert atmosphere at 2-8°C . Unfortunately, the boiling point and other physical and chemical properties are not specified in the sources I found.Scientific Research Applications
Catalytic Silaboration
One study describes a highly regio- and stereoselective method for the synthesis of various 2-silylallylboronates from allenes and 2-(dimethylphenylsilanyl)-4,4,5,5-tetramethyl[1,3,2]dioxaborolane. This method is catalyzed by palladium complexes and initiated by organic iodides. The catalytic silaboration shows total regioselectivity with the silyl group adding to the central carbon and the boryl group to the unsubstituted terminal carbon of allene, offering high E stereoselectivity. This chemistry can be applied to the synthesis of homoallylic alcohols, showing its potential in creating complex organic molecules (Chang et al., 2005).
Crystal Structure and DFT Study
Another research focused on the synthesis and crystal structure analysis of compounds containing the 2-(2-Fluoro-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. These studies confirmed the structures through various spectroscopic methods and X-ray diffraction, providing insights into the molecular structures and physicochemical properties. Density Functional Theory (DFT) calculations were compared with X-ray diffraction values to understand the conformational aspects and electronic properties of the compounds, which are crucial for designing materials with specific functions (Huang et al., 2021).
Synthesis of Stilbenes and Polyenes
Research has also been conducted on the synthesis of pinacolylboronate-substituted stilbenes, leveraging compounds similar to this compound. These stilbenes are used in the synthesis of boron-capped polyenes, which are potential intermediates for creating new materials for technologies like Liquid Crystal Displays (LCDs). This application highlights the role of such compounds in the development of advanced materials and their potential therapeutic applications for neurodegenerative diseases (Das et al., 2015).
Organic Synthesis and Reagent Development
Further research involves the development of new reagents and methodologies for organic synthesis, utilizing the structural and reactivity features of compounds like this compound. These studies contribute to the synthesis of complex organic molecules, offering new tools and reagents for chemists to employ in various synthetic transformations (Fandrick et al., 2012).
Safety and Hazards
The compound has a safety signal word of “Warning” and hazard statements H315-H319, indicating it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
2-(2-fluoro-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO2/c1-9-7-10(2)12(16)11(8-9)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWQMFCRBPVMHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701146404 | |
Record name | 1,3,2-Dioxaborolane, 2-(2-fluoro-3,5-dimethylphenyl)-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701146404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2096341-90-9 | |
Record name | 1,3,2-Dioxaborolane, 2-(2-fluoro-3,5-dimethylphenyl)-4,4,5,5-tetramethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096341-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxaborolane, 2-(2-fluoro-3,5-dimethylphenyl)-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701146404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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